3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst .
The sulfonamide group is introduced through a nucleophilic substitution reaction, where the chromenone derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine . The final step involves esterification, where the butanoate group is attached to the chromenone-sulfonamide intermediate using an appropriate esterifying agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, reflux.
Substitution: Sulfonyl chloride, triethylamine, dichloromethane, room temperature.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and proteins, leading to inhibition or modulation of their activity . The sulfonamide group enhances the compound’s binding affinity to its targets, making it a potent inhibitor . The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coumethoxystrobin: A strobilurin fungicide with a similar chromenone core.
4-Methylumbelliferyl acetate: A chromenone derivative used as a fluorescent probe.
7-Ethoxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
Uniqueness
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its combination of a chromenone core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C22H23NO6S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C22H23NO6S/c1-5-19(23-30(26,27)17-9-6-13(2)7-10-17)22(25)28-16-8-11-18-14(3)15(4)21(24)29-20(18)12-16/h6-12,19,23H,5H2,1-4H3 |
InChI Key |
GNAYQKSASCCYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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